molecular formula C22H19N3O B2914186 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine CAS No. 1351597-28-8

4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine

Cat. No.: B2914186
CAS No.: 1351597-28-8
M. Wt: 341.414
InChI Key: ZDLDRFDLZNDFRP-UHFFFAOYSA-N
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Description

4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyloxyphenyl group attached to a pyrazole ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR has been associated with numerous human cancers, including breast, liver, colon, and prostate .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition occurs at a concentration of 2.05µM . The compound’s interaction with EGFR leads to the inhibition of the receptor’s autophosphorylation and activation, thereby disrupting the downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) pathway . The compound has been found to have a better docking score with p38α MAP kinase than the standard inhibitor, SB 203580 . This suggests that the compound might inhibit the MAPK pathway, thereby affecting the downstream effects such as cell proliferation and survival .

Pharmacokinetics

The compound’s potent inhibitory activity against egfr and its significant antiproliferative results against various cancer cell lines suggest that it might have favorable adme properties .

Result of Action

The compound’s action results in significant molecular and cellular effects. It shows potent anticancer activity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 µM . Furthermore, it induces the mitochondrial apoptotic pathway and increases the accumulation of Reactive Oxygen Species (ROS) in HepG-2 cells . These results suggest that the compound’s action leads to the induction of apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate. This is achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone.

    Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This is typically achieved by reacting the benzyloxyphenyl intermediate with hydrazine hydrate and an appropriate diketone, such as acetylacetone, under reflux conditions.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring. This is achieved by reacting the pyrazole intermediate with a suitable pyridine derivative, such as 4-chloropyridine, in the presence of a base like sodium hydride in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of benzyloxyphenyl ketones or carboxylic acids.

    Reduction: Formation of benzyloxyphenyl alcohols.

    Substitution: Formation of halogenated benzyloxyphenyl derivatives.

Scientific Research Applications

4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine has several scientific research applications, including:

Comparison with Similar Compounds

4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

IUPAC Name

4-[1-methyl-5-(4-phenylmethoxyphenyl)pyrazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-25-22(21(15-24-25)18-11-13-23-14-12-18)19-7-9-20(10-8-19)26-16-17-5-3-2-4-6-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLDRFDLZNDFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=NC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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